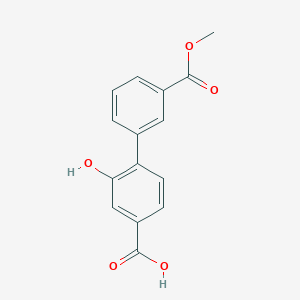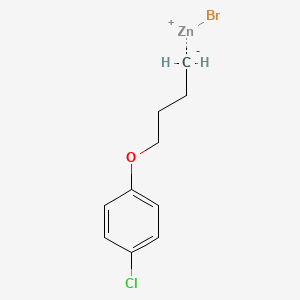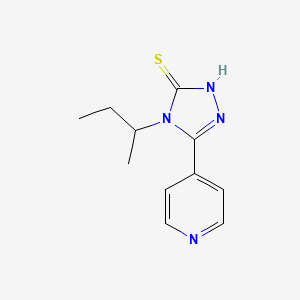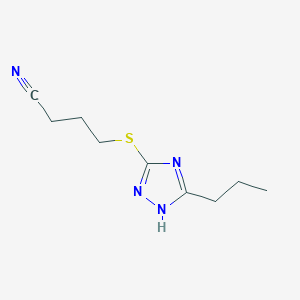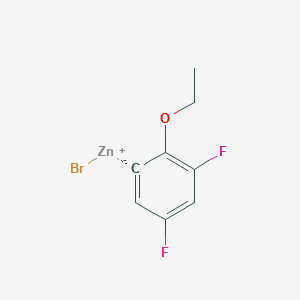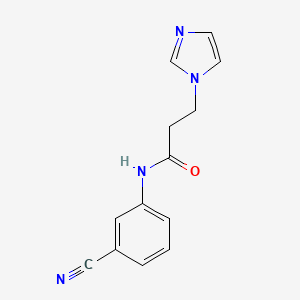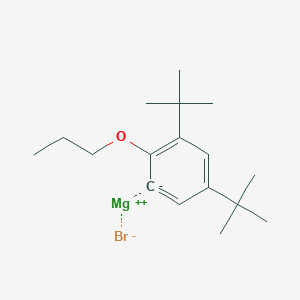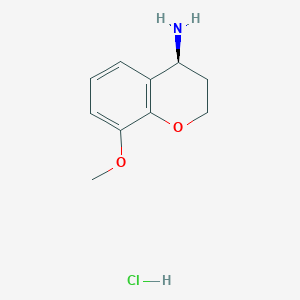
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp) is a derivative of lysine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 4-methoxytrityl (Mmt) protecting group at the epsilon-amino group of lysine. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps:
Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected with the 4-methoxytrityl (Mmt) group using 4-methoxytrityl chloride in the presence of a base.
Protection of the alpha-amino group: The alpha-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride.
Activation of the carboxyl group: The carboxyl group is activated by converting it to the pentafluorophenyl (OPfp) ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for Fmoc-Lys(Mmt)-OPfp typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
化学反应分析
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes several types of reactions, including:
Substitution reactions: The Mmt group can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling reactions: The OPfp ester facilitates peptide bond formation with amino groups in the presence of a base.
Common Reagents and Conditions
Mmt group removal: 1% TFA in DCM or a mixture of DCM, trifluoroethanol (TFE), and acetic acid (AcOH) can be used to remove the Mmt group.
Peptide coupling: The OPfp ester reacts with amino groups in the presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Major Products
Deprotected lysine derivatives: Removal of the Mmt group yields Fmoc-Lys-OH.
Peptide products: Coupling reactions with the OPfp ester yield peptides with Fmoc-Lys(Mmt) residues.
科学研究应用
Fmoc-Lys(Mmt)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: It is employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based therapeutics and vaccines.
Industry: It is utilized in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of Fmoc-Lys(Mmt)-OPfp involves the selective protection and deprotection of amino groups, facilitating the synthesis of peptides. The Fmoc group protects the alpha-amino group during peptide synthesis and is removed using a base like piperidine. The Mmt group protects the epsilon-amino group and is removed using mild acidic conditions. The OPfp ester activates the carboxyl group, enabling peptide bond formation with amino groups.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a 4-methyltrityl (Mtt) protecting group instead of Mmt.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for epsilon-amino protection.
Uniqueness
Fmoc-Lys(Mmt)-OPfp is unique due to its combination of protecting groups and the OPfp ester, which provides selective protection and efficient activation for peptide synthesis. The Mmt group offers mild deprotection conditions, making it suitable for synthesizing sensitive peptides.
属性
分子式 |
C47H39F5N2O5 |
|---|---|
分子量 |
806.8 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)/t38-/m0/s1 |
InChI 键 |
UVYYVGROLNAODX-LHEWISCISA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


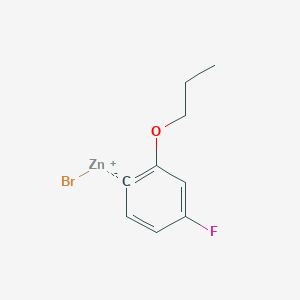
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
